

# 2-Propylcyclohexanone: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **2-Propylcyclohexanone**

Cat. No.: **B1346617**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical and physical properties of **2-propylcyclohexanone**. The information is curated for researchers, scientists, and professionals in drug development who require detailed data, experimental protocols, and a clear understanding of the molecule's characteristics. All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

## Core Chemical Properties

**2-Propylcyclohexanone**, a substituted cyclic ketone, possesses a range of chemical and physical properties that are crucial for its application in synthesis and material science. A summary of these properties is provided below.

Property	Value	Source
Molecular Formula	C9H16O	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	140.22 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	94-65-5	<a href="#">[1]</a> <a href="#">[2]</a>
Boiling Point	198 °C	<a href="#">[1]</a>
Density	0.91 g/cm³	<a href="#">[1]</a>
Flash Point	69.2 °C	<a href="#">[1]</a>
Refractive Index	1.444	<a href="#">[1]</a>
LogP	2.54580	<a href="#">[1]</a>
Vapor Pressure	0.4 ± 0.3 mmHg at 25°C (Predicted)	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic analysis is fundamental to the identification and characterization of **2-propylcyclohexanone**. The following sections detail the key spectral data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

<sup>1</sup>H NMR: The proton NMR spectrum of **2-propylcyclohexanone** in CDCl<sub>3</sub> (400 MHz) shows characteristic signals for the protons on the cyclohexane ring and the propyl substituent.[\[1\]](#)

<sup>13</sup>C NMR: The carbon NMR spectrum in CDCl<sub>3</sub> provides signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon and the carbons of the cyclohexane ring and propyl group.[\[1\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum of **2-propylcyclohexanone** exhibits a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically around  $1715\text{ cm}^{-1}$ .<sup>[3]</sup>

## Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. The NIST Mass Spectrometry Data Center provides reference spectra for **2-propylcyclohexanone**.<sup>[4]</sup>

## Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of **2-propylcyclohexanone** in a laboratory setting.

### Synthesis of 2-Propylcyclohexanone via Alkylation of Cyclohexanone

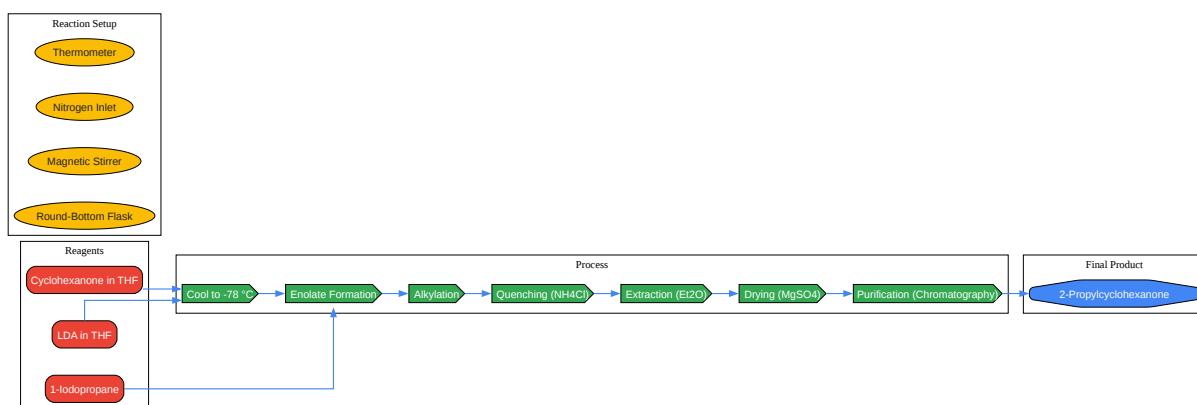
This protocol describes a common method for the synthesis of **2-propylcyclohexanone** through the alkylation of cyclohexanone.

#### Materials:

- Cyclohexanone
- Lithium diisopropylamide (LDA) solution in THF
- 1-Iodopropane
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere setup (e.g., nitrogen or argon)

**Procedure:**

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of LDA (1.05 equivalents) in THF to the cooled cyclohexanone solution via a syringe or dropping funnel, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
- Add 1-iodopropane (1.1 equivalents) dropwise to the enolate solution.
- Allow the reaction mixture to warm slowly to room temperature and stir overnight under a nitrogen atmosphere.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure **2-propylcyclohexanone**.



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*Workflow for the synthesis of **2-propylcyclohexanone**.*

## Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of **2-propylcyclohexanone** in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Instrumentation: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz NMR spectrometer.
- $^1\text{H}$  NMR Parameters: Use a standard proton experiment with a sufficient number of scans to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Parameters: Use a standard carbon experiment with proton decoupling. A DEPT-135 experiment can be run to differentiate between  $\text{CH}$ ,  $\text{CH}_2$ , and  $\text{CH}_3$  groups.

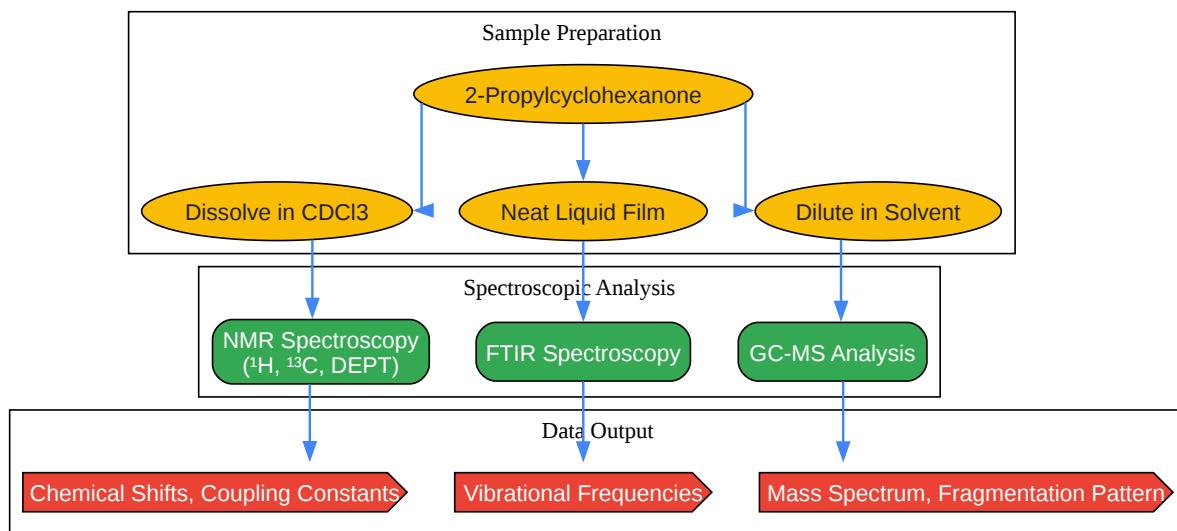
#### Infrared (IR) Spectroscopy:

- Sample Preparation: For a neat liquid sample, place a drop of **2-propylcyclohexanone** between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a clear spectrum with minimal noise.

#### Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Prepare a dilute solution of **2-propylcyclohexanone** in a volatile organic solvent such as dichloromethane or hexane.
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
- GC Method:
  - Injector Temperature: 250 °C
  - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
  - Carrier Gas: Helium at a constant flow rate.

- MS Method:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.



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*Workflow for the spectroscopic analysis of **2-propylcyclohexanone**.*

## Safety and Handling

**2-Propylcyclohexanone** is a combustible liquid and may cause skin and eye irritation.<sup>[4]</sup> It is important to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.<sup>[5]</sup> Store in a tightly closed container in a cool, dry place away from sources of ignition.<sup>[5]</sup>

## Biological Activity

Currently, there is no significant information in the public domain regarding specific signaling pathways or notable biological activities of **2-propylcyclohexanone**. Its primary applications are in the realm of organic synthesis and as a fragrance component.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **2-propylcyclohexanone**, tailored for a scientific audience. The detailed protocols and structured data aim to facilitate its use in research and development.

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